![molecular formula C14H19FN2O3S B1439244 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172262-16-6](/img/structure/B1439244.png)
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Übersicht
Beschreibung
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (4-Fluoro-3-methylphenylsulfonyloxa-diazaspirodecane, or FMSOD) is an organosulfur compound with a unique chemical structure. It is composed of an oxygen-containing ring structure containing four carbon atoms, a sulfur atom, and a nitrogen atom. FMSOD is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One significant area of research involving similar diazaspiro decane derivatives focuses on their potential as anticonvulsant agents. For instance, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. The study found that several compounds in this series exhibited significant protective effects against seizures, comparable to the standard drug phenytoin. This research highlights the structure-activity relationship and potential therapeutic applications of these compounds in treating seizures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Supramolecular Chemistry
Another area of application for compounds structurally related to the one is in the study of supramolecular chemistry. Research on spirohydantoin-based model compounds, including those with fluorination, has quantitatively assessed intermolecular interactions and their effects in crystal structures. Such studies are crucial for understanding how modifications at the molecular level, such as fluorination, can influence supramolecular assembly and interactions, potentially leading to novel material designs (Simić et al., 2021).
Hypoglycemic Activity
Research has also explored the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesizing compounds from methylcyclohexanones investigated their in-vivo hypoglycemic activity, finding that some derivatives exhibited excellent activity. This indicates the potential of these compounds for treating conditions like diabetes, showcasing the versatility and therapeutic relevance of the spiro compound family (Iqbal et al., 2012).
Material Science Applications
Furthermore, diazaspiro[4.5]decane derivatives have been explored for their potential in material science, specifically in the development of sulfonated block copolymers for fuel-cell applications. These studies demonstrate how the structural features of such compounds can be leveraged to enhance the properties of polymers for specific applications, such as improving proton conductivity in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHWDSGBVEGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



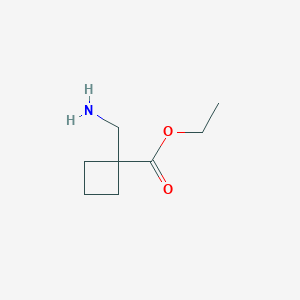
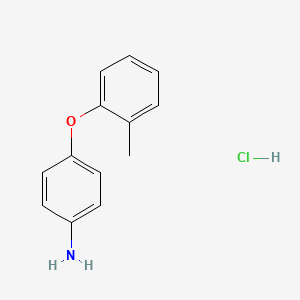
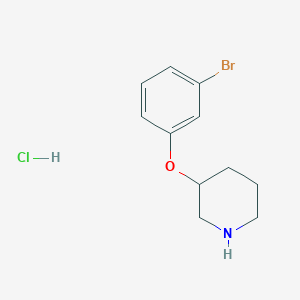
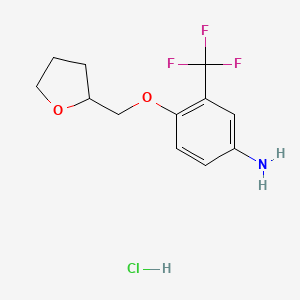
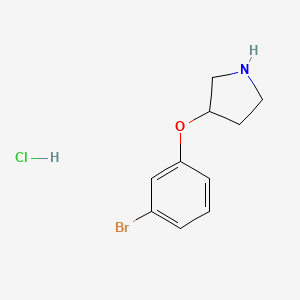
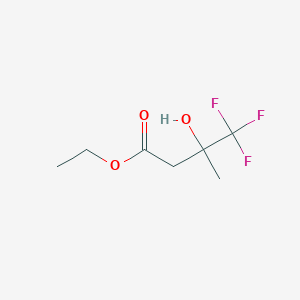

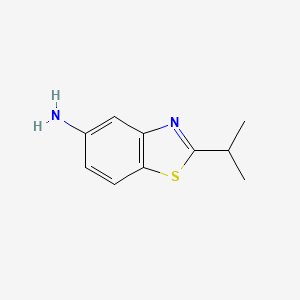
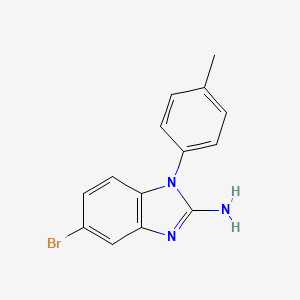
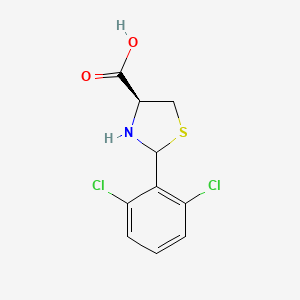
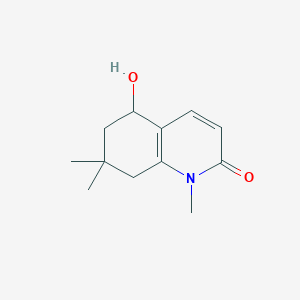
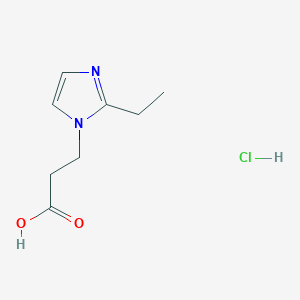

![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)